



Emricasan In Vitro Cell Culture Application Notes and Protocols

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Compound of Interest		
Compound Name:	Emricasan	
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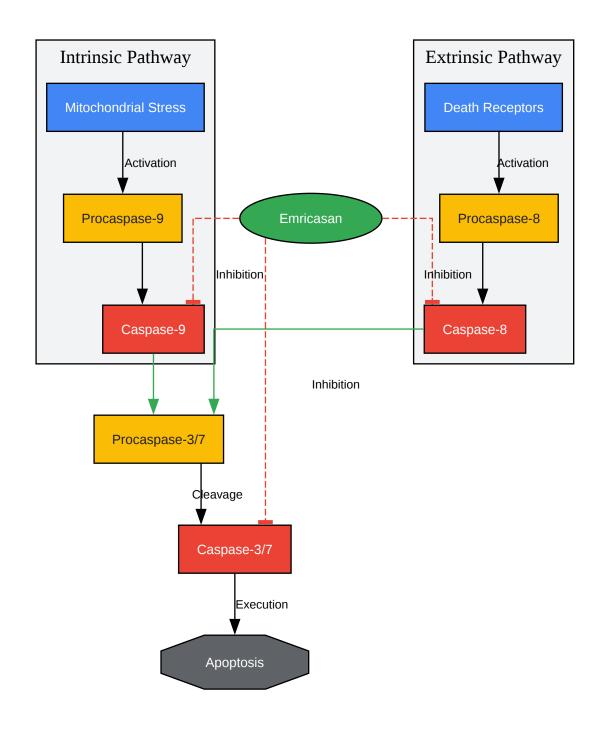
Introduction

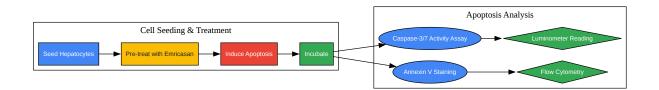
Emricasan (formerly IDN-6556 or PF-03491390) is a potent, irreversible, and orally bioavailable pan-caspase inhibitor.[1][2][3] Caspases, a family of cysteine proteases, are central players in the execution of apoptosis (programmed cell death) and in mediating inflammation.[2] By inhibiting these enzymes, **Emricasan** has been shown to reduce hepatocyte apoptosis, liver injury, and fibrosis in various preclinical models.[4][5] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of **Emricasan**'s action. These application notes provide detailed protocols for utilizing **Emricasan** in cell culture experiments to study its effects on apoptosis and related signaling pathways.

Mechanism of Action

Emricasan is designed to broadly inhibit the activity of multiple caspases, key enzymes in the apoptotic cascade. The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. **Emricasan**'s role is to bind to and inactivate these caspases, thereby blocking the downstream events of apoptosis.









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- 5. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
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